(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexyl ring substituted with isopropyl and methyl groups, a benzyl group, and a phosphinate group attached to a dihydroxyphenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include acetic anhydride, acidic catalysts, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The benzyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as secondary amines and thiols .
Major Products Formed
Major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl moiety can participate in redox reactions, influencing cellular processes and enzyme activities. The phosphinate group may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl moiety but lacks the cyclohexyl and phosphinate groups.
2,5-Dihydroxyphenyl(diphenyl)phosphine oxide: Contains a similar phosphine oxide group but differs in the overall structure.
Uniqueness
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzyl(2,5-dihydroxyphenyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H31O4P |
---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
2-[benzyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene-1,4-diol |
InChI |
InChI=1S/C23H31O4P/c1-16(2)20-11-9-17(3)13-22(20)27-28(26,15-18-7-5-4-6-8-18)23-14-19(24)10-12-21(23)25/h4-8,10,12,14,16-17,20,22,24-25H,9,11,13,15H2,1-3H3/t17-,20+,22-,28?/m1/s1 |
InChI-Schlüssel |
GQMOGRCMDQPQKD-CNMLNNBQSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(CC2=CC=CC=C2)C3=C(C=CC(=C3)O)O)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OP(=O)(CC2=CC=CC=C2)C3=C(C=CC(=C3)O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.